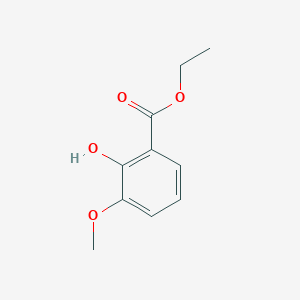

Ethyl 2-hydroxy-3-methoxybenzoate

Description

BenchChem offers high-quality Ethyl 2-hydroxy-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLJNRZBZABNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate from o-Vanillin

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (Ethyl 3-methoxysalicylate) is a critical pharmacophore found in the structural backbone of various non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its synthesis from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) presents a classic challenge in chemoselectivity: oxidizing an aldehyde to a carboxylate in the presence of an electron-rich, oxidation-prone phenol ring.

This technical guide details the "Gold Standard" Two-Stage Protocol , prioritizing chemical yield and purity over speed. While direct oxidative esterification methods exist, they often suffer from competing electrophilic aromatic substitution (iodination/chlorination) on the activated phenolic ring. Therefore, this guide focusses on a controlled Pinnick Oxidation followed by Fischer Esterification .

Key Chemical Transformation

-

Starting Material: o-Vanillin (

, MW: 152.15 g/mol ) -

Target Product: Ethyl 2-hydroxy-3-methoxybenzoate (

, MW: 196.20 g/mol ) -

Primary Challenge: Preventing oxidative dimerization or ring chlorination of the phenol during aldehyde oxidation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the acyl bond. We disconnect the ester ethyl group to reveal the carboxylic acid precursor (o-vanillic acid), which traces back to the aldehyde via oxidation.

Figure 1: Retrosynthetic disconnection showing the conversion of aldehyde to ester via the carboxylic acid intermediate.[1][2]

Method A: The Two-Stage Protocol (Recommended)

Stage 1: Pinnick Oxidation (Aldehyde Carboxylic Acid)

The Pinnick oxidation (using sodium chlorite,

Critical Mechanistic Insight:

The reaction generates hypochlorous acid (

Reaction Scheme

Experimental Protocol

Scale: 10.0 mmol o-Vanillin

-

Preparation:

-

Dissolve o-vanillin (1.52 g, 10.0 mmol) in 20 mL of t-Butanol and 5 mL of water .

-

Add 2-methyl-2-butene (4.0 mL, ~38 mmol, Excess). Note: This reagent is volatile; keep cold.

-

-

Oxidation:

-

Prepare a solution of Sodium Chlorite (

, 80% purity, 1.70 g, ~15 mmol) and Sodium Dihydrogen Phosphate ( -

Add the oxidant solution dropwise to the stirred aldehyde solution at room temperature over 15 minutes. The solution may turn pale yellow.

-

-

Monitoring:

-

Workup:

-

Acidify the mixture to pH 2 with 1N HCl.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate in vacuo. -

Yield: Expect 1.55–1.60 g (92–95%) of crude o-vanillic acid (Off-white solid).

-

Figure 2: Mechanism of Pinnick Oxidation highlighting the critical HOCl scavenging step to prevent ring chlorination.

Stage 2: Fischer Esterification (Carboxylic Acid Ethyl Ester)

With the carboxylic acid secured, we proceed to esterification. Since the phenol is present, we avoid base-catalyzed alkylation (which would alkylate the phenol to an ether). Acid-catalyzed Fischer esterification is perfectly selective for the carboxyl group.

Experimental Protocol

Scale: ~1.5 g o-Vanillic Acid (from Stage 1)

-

Setup:

-

Dissolve o-vanillic acid (1.50 g, 8.9 mmol) in Absolute Ethanol (30 mL).

-

Add Concentrated Sulfuric Acid (

, 0.5 mL) carefully as a catalyst.

-

-

Reflux:

-

Heat the mixture to reflux (

) for 6–8 hours. -

Optional Optimization: Use a Dean-Stark trap or add activated 3Å molecular sieves to the flask to sequester water and drive the equilibrium to completion.

-

-

Workup:

-

Cool to room temperature.[6] Concentrate the ethanol to ~5 mL volume on a rotary evaporator.

-

Dilute with Ethyl Acetate (50 mL).

-

Wash carefully with Saturated

( -

Wash with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil often solidifies upon standing.

-

Recrystallization: Dissolve in minimal hot Hexane/Ethanol (9:1) and cool to

. -

Yield: Expect 1.48–1.57 g (85–90%).

-

Analytical Characterization

Confirm the identity of Ethyl 2-hydroxy-3-methoxybenzoate using the following spectroscopic markers.

| Technique | Expected Signal | Structural Assignment |

| Phenolic -OH (Intramolecular H-bond to ester C=O) | ||

| Aromatic proton (C6) | ||

| Ester -OCH | ||

| Methoxy -OCH | ||

| Ester Methyl -CH | ||

| IR | ~1680 cm | Conjugated Ester C=O stretch |

| IR | ~3200-3400 cm | Phenol O-H stretch (broad) |

Note: The phenolic proton is highly deshielded due to hydrogen bonding with the carbonyl oxygen of the ethyl ester.

Alternative Route: Direct Oxidative Esterification

For high-throughput screening or small-scale synthesis where step-count is critical.

Reagents: Iodine (

References

- Pinnick Oxidation Protocol: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.

-

Scavenger Necessity: Dalcanale, E.; Montanari, F. J. Org.[8] Chem.1986 , 51, 567. (Discusses selectivity).

-

Direct Oxidative Esterification: Mori, N.; Togo, H. "Facile oxidative conversion of alcohols to esters using molecular iodine."[7] Tetrahedron2005 , 61, 5915-5925.[7] Link

-

NMR Data Verification: Wang, Z.; et al. "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." J. Chem. Res.[8]2010 , 34, 223. (Contains specific NMR data for Ethyl 2-hydroxy-3-methoxybenzoate). Link

Sources

- 1. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. psiberg.com [psiberg.com]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 7. Facile oxidative conversion of alcohols to esters using molecular iodine [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

"Ethyl 2-hydroxy-3-methoxybenzoate" chemical properties and structure

This guide serves as an authoritative technical resource for Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate or Ethyl o-vanillate ). It is designed for researchers and process chemists requiring precise physicochemical data, validated synthesis protocols, and mechanistic insights into its reactivity.

CAS No: 35030-98-9 | Molecular Formula: C₁₀H₁₂O₄[2]

Executive Summary & Chemical Identity

Ethyl 2-hydroxy-3-methoxybenzoate is the ethyl ester of o-vanillic acid (3-methoxysalicylic acid).[1] Unlike its more common isomer ethyl vanillate (4-hydroxy-3-methoxy), this compound features a hydroxyl group ortho to the ester and meta to the methoxy group. This specific substitution pattern creates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester, significantly influencing its solubility, pKa, and spectroscopic signature.

It serves as a critical pharmacophore in the synthesis of Alibendol (an antispasmodic/choleretic agent) and various benzofuranone derivatives.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-hydroxy-3-methoxybenzoate | |

| Common Synonyms | Ethyl o-vanillate; Ethyl 3-methoxysalicylate | |

| CAS Number | 35030-98-9 | Distinct from Ethyl Vanillate (617-05-0) |

| Molecular Weight | 196.20 g/mol | |

| Physical State | Crystalline Solid | White to off-white needles |

| Melting Point | 51 – 52 °C | Lower than para-isomers due to internal H-bonding |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Lipophilic character dominates |

| pKa (Phenol) | ~8.5 (Predicted) | Acidity modulated by ester electron-withdrawal |

Structural Analysis & Spectroscopic Signature[9][10]

The molecule's reactivity is dictated by the salicylate motif . The ortho-hydroxyl group is deactivated towards intermolecular interactions due to the resonance-assisted hydrogen bond (RAHB) with the ester carbonyl. This makes the phenol less nucleophilic than typical phenols unless deprotonated by a strong base.

NMR Spectroscopy (¹H NMR, 200-400 MHz, CDCl₃)

-

δ 10.8 - 11.2 ppm (1H, s): Chelated Phenolic -OH. The downfield shift confirms the intramolecular hydrogen bond.

-

δ 7.3 - 7.5 ppm (1H, dd): Aromatic proton at C6 (ortho to ester).

-

δ 6.9 - 7.1 ppm (1H, dd): Aromatic proton at C4 (ortho to methoxy).

-

δ 6.7 - 6.8 ppm (1H, t): Aromatic proton at C5.

-

δ 4.3 - 4.4 ppm (2H, q, J=7.2 Hz): Methylene of Ethyl ester (-OCH ₂CH₃).

-

δ 3.8 - 3.9 ppm (3H, s): Methoxy group (-OCH ₃).

-

δ 1.3 - 1.4 ppm (3H, t, J=7.2 Hz): Methyl of Ethyl ester (-OCH₂CH ₃).[2]

Infrared (IR) Spectrum

-

~3100-3400 cm⁻¹: Weak/Broad O-H stretch (broadened by H-bonding).

-

~1670-1685 cm⁻¹: C=O stretch (Ester). Shifted to lower wavenumbers due to conjugation and H-bonding.

-

~1600 cm⁻¹: Aromatic C=C ring stretch.

Validated Synthesis Protocol

While oxidative esterification of o-vanillin is possible, the most robust laboratory method is the Fischer Esterification of o-vanillic acid. This protocol prioritizes yield and purification ease.

Method A: Acid-Catalyzed Esterification (Standard)

Reaction: o-Vanillic Acid + EtOH (excess) + H₂SO₄ (cat.) → Ethyl o-Vanillate + H₂O

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add o-vanillic acid (10.0 g, 59.5 mmol) to the flask.

-

Solvent: Add absolute ethanol (100 mL) . The acid should partially dissolve.

-

Catalyst: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring. Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acid spot (low Rf) should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.

-

Pour the residue into ice-cold water (150 mL) . The ester may precipitate as a solid or oil.

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Wash the combined organic layer with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid (Critical for purity).

-

Wash with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and filter.

-

-

Purification: Evaporate the solvent. Recrystallize the crude solid from a minimum amount of hot Hexane/Ethanol (9:1) or purify via silica gel flash chromatography if oil persists.

Method B: Oxidative Esterification (Alternative)

For use when starting from o-Vanillin (aldehyde). React o-vanillin with ethanol, vanadium pentoxide (cat.), and H₂O₂. This method avoids the carboxylic acid isolation but requires careful handling of peroxides.

Reaction Engineering & Workflow Visualization

The following diagram illustrates the synthetic logic and downstream utility of Ethyl 2-hydroxy-3-methoxybenzoate.

Caption: Synthetic workflow from o-vanillic acid to the ethyl ester and its divergence into pharmaceutical applications.

Reactivity & Applications

Synthesis of Alibendol

The primary pharmaceutical application of this ester is as the starting material for Alibendol .

-

Mechanism: The phenol at position 2 is alkylated with allyl bromide (Williamson ether synthesis). The ester is then converted to an amide using ethanolamine.

-

Key Insight: The intramolecular H-bond in the starting material (Ethyl 2-hydroxy-3-methoxybenzoate) lowers the nucleophilicity of the phenol. Therefore, a strong base (e.g., K₂CO₃ in Acetone or NaH in DMF) is required to break the H-bond and form the phenoxide for alkylation.

Electrophilic Aromatic Substitution

The C5 position (para to the hydroxyl) is the most activated site for electrophilic attack (e.g., nitration, halogenation).

-

Regioselectivity: The -OH and -OMe groups direct ortho/para. Since C2 is occupied and C6 is sterically hindered by the ester, C5 is the kinetic product site.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant).

-

Storage: Store in a cool, dry place. The ester is stable but can hydrolyze back to the acid if exposed to moisture and heat over prolonged periods.

-

Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust if recrystallized.

References

-

Chemical Identity & CAS: Molbase. Ethyl 2-hydroxy-3-methoxybenzoate Properties and CAS 35030-98-9. Link

-

NMR Data & Characterization: Zhang, W., et al.[3] "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research, 2010, 223.[2] Link

-

Synthesis of Alibendol: Patent KR20040038526A. "Process for preparing Alibendol." (Describes the use of the ethyl ester intermediate). Link

-

Physical Properties: GuideChem. Ethyl 2-hydroxy-3-methoxybenzoate Chemical Properties. Link

Sources

"Ethyl 2-hydroxy-3-methoxybenzoate" CAS number and physical constants

An In-Depth Technical Guide to Ethyl 2-hydroxy-3-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-3-methoxybenzoate, an important organic synthesis intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's core physical and chemical properties, a detailed experimental protocol for its synthesis, methods for its structural characterization, its applications, and essential safety and handling protocols. The information is grounded in authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Physical Properties

Ethyl 2-hydroxy-3-methoxybenzoate, also known as ethyl o-vanillate, is an aromatic ester. Its structure features a benzene ring substituted with a hydroxyl, a methoxy, and an ethyl carboxylate group at positions 2, 3, and 1, respectively. This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1].

Understanding the physical constants of a compound is critical for its handling, purification, and use in reactions. The key properties of Ethyl 2-hydroxy-3-methoxybenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7335-26-4 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | Data not consistently available; related isomers have high boiling points | |

| Solubility | Insoluble in water; Soluble in ethanol | [5] |

| LogP (Octanol/Water) | 2.44 | [2] |

Synthesis and Purification: A Laboratory Protocol

The synthesis of Ethyl 2-hydroxy-3-methoxybenzoate is typically achieved via Fischer esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis, valued for its directness and use of readily available materials.

Causality in Experimental Design

The choice of an acid catalyst (like sulfuric acid) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. An excess of ethanol is often used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The work-up procedure, involving a sodium bicarbonate wash, is designed to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol).

-

Reagent Addition: Add 50 mL of absolute ethanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 50 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize acids), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-hydroxy-3-methoxybenzoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound. A similar purification process is described for the methyl ester analogue[1].

Synthesis Workflow Diagramdot

// Nodes Start [label="Starting Materials\n(2-hydroxy-3-methoxybenzoic acid,\nEthanol, H₂SO₄)"]; Reaction [label="Fischer Esterification\n(Reflux, 4-6h)"]; Workup [label="Work-up\n(Solvent Removal,\nExtraction, Washing)"]; Purification [label="Purification\n(Vacuum Distillation or\nColumn Chromatography)"]; Product [label="Final Product\n(Ethyl 2-hydroxy-3-methoxybenzoate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Mixing"]; Reaction -> Workup [label=" Cooling"]; Workup -> Purification [label=" Crude Product"]; Purification -> Product [label=" Pure Product"]; }

Sources

- 1. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 2. Ethyl 2-methoxybenzoate | SIELC Technologies [sielc.com]

- 3. ETHYL 2-METHOXYBENZOATE [drugs.ncats.io]

- 4. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ulprospector.com [ulprospector.com]

Spectroscopic Elucidation of Ethyl Hydroxy Methoxybenzoates: A Technical Guide for Researchers

An In-depth Analysis of the Spectroscopic Signatures of Substituted Benzoic Acid Esters for Application in Pharmaceutical and Flavor Chemistry

Introduction

Ethyl 2-hydroxy-3-methoxybenzoate, and its isomers, are integral scaffolds in the development of novel pharmaceutical agents and are key components in the flavor and fragrance industry. A thorough understanding of their molecular structure and purity is paramount for both regulatory compliance and ensuring efficacy and safety in their final applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous structural elucidation and characterization of these molecules.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data associated with this class of compounds. Due to the limited availability of published, peer-reviewed spectroscopic data for Ethyl 2-hydroxy-3-methoxybenzoate, this guide will utilize the well-documented data of its close structural isomer, Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate) , as a representative example. The principles of spectral interpretation and the experimental methodologies detailed herein are directly applicable to the analysis of Ethyl 2-hydroxy-3-methoxybenzoate and other related substituted benzoic acid esters.

Molecular Structure and Spectroscopic Correlation

The precise arrangement of functional groups on the benzene ring dictates the unique spectroscopic fingerprint of each isomer. Understanding the interplay between the hydroxyl, methoxy, and ethyl ester substituents is crucial for accurate spectral interpretation.

Caption: Molecular Structure of Ethyl 4-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 4-hydroxy-3-methoxybenzoate provides a clear signature of its constituent protons. The chemical shifts, multiplicities, and coupling constants are indicative of the electronic environment and neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.38 | Triplet | 3H |

| -OCH₃ | ~3.92 | Singlet | 3H |

| -OCH₂CH₃ | ~4.31 | Quartet | 2H |

| Phenolic -OH | ~6.17 | Singlet | 1H |

| Aromatic H (H-5) | ~6.98 | Doublet | 1H |

| Aromatic H (H-2) | ~7.54 | Doublet | 1H |

| Aromatic H (H-6) | ~7.59 | Doublet of doublets | 1H |

Data sourced from the Human Metabolome Database (HMDB) as cited in PubChem.[1]

Interpretation:

-

Ethyl Ester Group: The ethyl group of the ester functionality gives rise to a characteristic triplet at ~1.38 ppm for the methyl protons and a quartet at ~4.31 ppm for the methylene protons, with a typical coupling constant of ~7 Hz.

-

Methoxy Group: The three protons of the methoxy group appear as a sharp singlet at ~3.92 ppm, indicating no adjacent protons.

-

Aromatic Protons: The aromatic protons exhibit distinct signals based on their position relative to the electron-donating hydroxyl and methoxy groups and the electron-withdrawing ester group. The proton ortho to the hydroxyl group (H-5) is the most shielded, appearing furthest upfield. The protons ortho and para to the ester group (H-2 and H-6) are deshielded and appear further downfield. The splitting patterns (doublets and doublet of doublets) arise from coupling with neighboring aromatic protons.

-

Phenolic Proton: The hydroxyl proton appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14.41 |

| -OC H₃ | ~56.07 |

| -OC H₂CH₃ | ~60.87 |

| Aromatic C-5 | ~111.93 |

| Aromatic C-2 | ~114.25 |

| Aromatic C-1 | ~122.56 |

| Aromatic C-6 | ~124.17 |

| Aromatic C-4 (C-OH) | ~146.39 |

| Aromatic C-3 (C-OCH₃) | ~150.21 |

| C =O (Ester) | ~166.63 |

Data sourced from the Human Metabolome Database (HMDB) as cited in PubChem.[1]

Interpretation:

-

Aliphatic Carbons: The methyl and methylene carbons of the ethyl ester and the methoxy carbon appear in the upfield region of the spectrum.

-

Aromatic Carbons: The six aromatic carbons give rise to distinct signals in the range of ~111-151 ppm. The carbons directly attached to the oxygen atoms (C-3 and C-4) are the most deshielded.

-

Carbonyl Carbon: The ester carbonyl carbon appears at the most downfield chemical shift (~166.63 ppm) due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-hydroxy-3-methoxybenzoate will display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenolic) | 3500 - 3200 | Broad absorption due to hydrogen bonding |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity absorptions |

| C-H (Aliphatic) | 3000 - 2850 | Sharp absorptions from ethyl & methoxy groups |

| C=O (Ester) | ~1710 - 1680 | Strong, sharp absorption |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp absorptions |

| C-O (Ester & Ether) | 1300 - 1000 | Strong, characteristic absorptions |

Interpretation:

The presence of a broad band in the 3500-3200 cm⁻¹ region is a clear indication of the phenolic hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the ester carbonyl stretch. The region between 1300 and 1000 cm⁻¹ will show strong C-O stretching vibrations from both the ester and the methoxy ether linkage.

Experimental Protocol: IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Ethyl 4-hydroxy-3-methoxybenzoate, the molecular weight is 196.20 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 196 corresponding to the intact molecule.

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 151 resulting from the cleavage of the ester's ethoxy group. This is often a prominent peak.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 167.

-

Decarbonylation of the M-ethoxy fragment: Loss of CO from the m/z 151 fragment to give a peak at m/z = 123.

Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 4-hydroxy-3-methoxybenzoate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-hydroxy-3-methoxybenzoate, as illustrated through the detailed examination of its isomer Ethyl Vanillate, underscores the power of modern analytical techniques in molecular characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the unambiguous determination of the structure and purity of substituted benzoic acid esters. The methodologies and interpretative frameworks presented in this guide serve as a robust foundation for researchers in pharmaceutical development, quality control, and the chemical sciences, enabling confident and accurate characterization of these important chemical entities.

References

-

PubChem. Ethyl vanillate. National Center for Biotechnology Information. [Link]

Sources

Introduction: Understanding the Significance of Solubility for Ethyl 2-Hydroxy-3-Methoxybenzoate

An In-depth Technical Guide to the Solubility of Ethyl 2-Hydroxy-3-Methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydroxy-3-methoxybenzoate, a substituted benzoic acid ester, presents a molecular architecture of interest in various chemical and pharmaceutical contexts. Its utility in synthesis, formulation, and as a potential bioactive agent is intrinsically linked to its solubility profile in different organic solvents. A comprehensive understanding of its solubility is paramount for researchers and drug development professionals, as it governs critical parameters such as reaction kinetics, purification strategies, and the bioavailability of potential therapeutic agents.

This technical guide provides a detailed exploration of the solubility of Ethyl 2-hydroxy-3-methoxybenzoate. In the absence of extensive empirical data in publicly available literature, this document will focus on the theoretical principles governing its solubility, followed by a robust, step-by-step experimental protocol for its accurate determination. This approach is designed to empower researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in their laboratories.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of Ethyl 2-hydroxy-3-methoxybenzoate, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties of Ethyl 2-hydroxy-3-methoxybenzoate

-

Polarity: The molecule possesses both polar and non-polar regions. The ester group (-COOEt), the hydroxyl group (-OH), and the methoxy group (-OCH3) are polar, capable of engaging in dipole-dipole interactions. The benzene ring and the ethyl group, on the other hand, are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, methoxy, and ester groups can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a significant contributor to solubility in protic solvents.

-

Molecular Weight: The molecular weight of Ethyl 2-hydroxy-3-methoxybenzoate is approximately 196.20 g/mol .[1] While not excessively large, its size will influence its ability to be solvated.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can predict the likely solubility of Ethyl 2-hydroxy-3-methoxybenzoate in various organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the hydroxyl and ester groups of the solute, and their polarity is well-matched. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can participate in dipole-dipole interactions. DMSO is a particularly strong solvent for a wide range of organic molecules. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar benzene ring and ethyl group will have favorable interactions with these solvents, but the polar functional groups will be less effectively solvated, likely limiting overall solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3] This technique is straightforward and reliable for generating accurate solubility data.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Ethyl 2-hydroxy-3-methoxybenzoate.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 2-hydroxy-3-methoxybenzoate into a series of glass vials. An excess is critical to ensure that a saturated solution is achieved.[4]

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C for pharmaceutical applications.[2][5]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][5] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[3]

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of Ethyl 2-hydroxy-3-methoxybenzoate in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]

-

Prepare a calibration curve using known concentrations of Ethyl 2-hydroxy-3-methoxybenzoate to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[5]

-

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Summary of solubility measurement protocols of each company before harmonization. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832 - PubChem - NIH. (n.d.).

Sources

- 1. Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. lifechemicals.com [lifechemicals.com]

Potential biological activities of "Ethyl 2-hydroxy-3-methoxybenzoate"

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-hydroxy-3-methoxybenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 2-hydroxy-3-methoxybenzoate, a derivative of salicylic acid, represents a compelling yet underexplored molecule in the landscape of pharmacologically active compounds. While direct research on this specific ester is limited, its structural motifs—a salicylate core, a methoxy group, and an ethyl ester—are present in a wide array of molecules with established biological activities. This technical guide synthesizes existing research on structurally analogous compounds to build a predictive framework for the potential therapeutic applications of Ethyl 2-hydroxy-3-methoxybenzoate. We will delve into the theoretical basis for its potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses. Our objective is to provide a comprehensive roadmap for the scientific community to unlock the full therapeutic potential of this promising compound.

Introduction: The Scientific Rationale for Investigating Ethyl 2-hydroxy-3-methoxybenzoate

Ethyl 2-hydroxy-3-methoxybenzoate, also known as Ethyl 3-methoxysalicylate, is an aromatic ester. Its core, salicylic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID). The addition of a methoxy group and the esterification of the carboxylic acid can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

The presence of both a hydroxyl and a methoxy group on the benzene ring is a common feature in many natural products and synthetic compounds with significant bioactivity.[1][2] For instance, the interplay between these groups can be crucial for antioxidant and cytotoxic effects.[1] This guide will explore the potential of Ethyl 2-hydroxy-3-methoxybenzoate in several key therapeutic areas based on a comprehensive analysis of related structures.

Potential Antioxidant Activity

The phenolic hydroxyl group in Ethyl 2-hydroxy-3-methoxybenzoate is a key structural feature that suggests potential antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The position of the methoxy group relative to the hydroxyl group can influence this activity.[3][4]

Proposed Mechanism of Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. The methoxy group, being an electron-donating group, can further enhance the stability of this radical, potentially increasing the compound's antioxidant capacity.[3]

Caption: Proposed free radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess antioxidant activity.

Materials:

-

Ethyl 2-hydroxy-3-methoxybenzoate

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of Ethyl 2-hydroxy-3-methoxybenzoate in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

| Compound | IC50 (µg/mL) |

| Ethyl 2-hydroxy-3-methoxybenzoate | TBD |

| Ascorbic Acid (Control) | TBD |

Potential Anti-inflammatory Activity

The salicylate backbone of Ethyl 2-hydroxy-3-methoxybenzoate strongly suggests potential anti-inflammatory properties. Salicylates are known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Structurally related compounds like ethyl-p-methoxycinnamate have demonstrated anti-inflammatory effects.[5][6][7]

Proposed Mechanism of Action

The primary proposed mechanism is the inhibition of COX-1 and COX-2 enzymes. Additionally, the compound may modulate inflammatory signaling pathways such as the NF-κB pathway.[8] The methoxy and ethyl ester groups may influence the compound's binding affinity to the active site of COX enzymes and its cellular uptake.

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Ethyl 2-hydroxy-3-methoxybenzoate

-

Dexamethasone (positive control)

-

Griess Reagent

-

MTT assay kit for cytotoxicity

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ethyl 2-hydroxy-3-methoxybenzoate or dexamethasone for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects.

-

Quantify the amount of nitrite, a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

Data Presentation:

| Treatment | Concentration | Nitrite Concentration (µM) | Cell Viability (%) |

| Control | - | TBD | 100 |

| LPS (1 µg/mL) | - | TBD | TBD |

| Ethyl 2-hydroxy-3-methoxybenzoate + LPS | TBD | TBD | TBD |

| Dexamethasone + LPS | TBD | TBD | TBD |

Potential Antimicrobial Activity

Phenolic compounds and their derivatives are widely recognized for their antimicrobial properties.[9] The hydroxyl group and the overall lipophilicity of the molecule, enhanced by the ethyl ester and methoxy group, could enable it to disrupt microbial cell membranes. Related compounds like 2-hydroxy-4-methoxybenzaldehyde have shown antibacterial and antifungal activity.[9][10]

Proposed Mechanism of Action

The proposed mechanism involves the disruption of the microbial cell membrane integrity, leading to the leakage of intracellular components. The compound might also interfere with microbial enzymes and protein function.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Ethyl 2-hydroxy-3-methoxybenzoate

-

Standard antibiotics/antifungals (e.g., Gentamicin, Amphotericin B)

-

96-well microplates

Procedure:

-

Prepare a twofold serial dilution of Ethyl 2-hydroxy-3-methoxybenzoate in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus | TBD | TBD |

| E. coli | TBD | TBD |

| C. albicans | TBD | TBD |

Potential Anticancer Activity

Many phenolic compounds, including those with methoxy and hydroxyl substitutions, have demonstrated cytotoxic activity against various cancer cell lines.[1][2][11] The synergistic effect of these functional groups can play a role in inducing apoptosis and inhibiting cancer cell proliferation.[1]

Proposed Mechanism of Action

The potential anticancer mechanism could involve the induction of apoptosis through the modulation of key signaling pathways, such as the AKT pathway.[11] The compound might also interfere with the cell cycle, leading to cell cycle arrest.

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocol: In Vitro Cytotoxicity against Cancer Cell Lines

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal cell line (e.g., NIH/3T3 fibroblasts) for selectivity assessment[11]

-

Appropriate cell culture medium and supplements

-

Ethyl 2-hydroxy-3-methoxybenzoate

-

Doxorubicin (positive control)

-

MTT assay kit

Procedure:

-

Seed the cancer and normal cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of Ethyl 2-hydroxy-3-methoxybenzoate or doxorubicin for 48 or 72 hours.

-

After the treatment period, perform the MTT assay to determine cell viability.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

| Cell Line | IC50 (µM) |

| MCF-7 | TBD |

| A549 | TBD |

| NIH/3T3 | TBD |

Pharmacokinetics and Toxicology: A Preliminary Outlook

While no specific data exists for Ethyl 2-hydroxy-3-methoxybenzoate, information on related compounds like ethyl benzoate can provide some initial insights. Ethyl benzoate is expected to be absorbed through oral, dermal, and inhalation routes.[12] It is likely to be hydrolyzed to 2-hydroxy-3-methoxybenzoic acid and ethanol.[12] The benzoic acid moiety would then likely be conjugated and excreted renally.[12]

A crucial first step in the preclinical evaluation would be to perform in vitro metabolism studies using liver microsomes and in vivo pharmacokinetic studies in animal models. Acute and chronic toxicity studies will also be essential to establish a safety profile.

Conclusion and Future Directions

Ethyl 2-hydroxy-3-methoxybenzoate is a molecule of significant interest due to its structural similarity to a variety of bioactive compounds. The scientific rationale for investigating its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties is strong. This guide provides a foundational framework and detailed experimental protocols for researchers to systematically evaluate these potential activities. Future research should focus on a comprehensive screening of these properties, followed by more in-depth mechanistic studies for any confirmed activities. Furthermore, derivatization of the parent molecule could lead to the discovery of even more potent and selective therapeutic agents.

References

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Source Not Available. 1

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Source Not Available. 13

-

Ethyl benzoate - Registration Dossier - ECHA. ECHA. 12

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. 14

-

Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. PubChem. 15

-

Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832. PubChem. 16

-

RIFM fragrance ingredient safety assessment, ethyl 2-methoxybenzoate, CAS Registry Number 7335-26-4. PubMed. 17

-

4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Semantic Scholar. 18

-

Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. 2

-

Ethyl 4-hydroxy-3-methoxybenzoate - Safety Data Sheet. ChemicalBook. 19

-

4-hydroxy-3-methoxybenzoic acid. Flavor Extract Manufacturers Association (FEMA). 20

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. 3

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 21

-

Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. PMC. 11

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. 10

-

Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). FooDB. 22

-

Metabolism and disposition of 2-ethylhexyl-p-methoxycinnamate following oral gavage and dermal exposure in Harlan Sprague Dawley rats and B6C3F1/N mice and in hepatocytes in vitro. PubMed. 23

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. 24

-

Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. ResearchGate. 25

-

Ethyl 2-hydroxy-3-methoxypropanoate (C6H12O4). PubChemLite. 26

-

Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. 9

-

Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. MDPI. 5

-

Lamellar Liquid Crystal Improves the Skin Retention of 3-O-Ethyl-Ascorbic Acid and Potassium 4-Methoxysalicylate In Vitro and In Vivo for Topical Preparation. PubMed.

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. 27

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 28

-

Radiomodifying action, Pharmacokinetic and Biodistribution of Ethyl 3, 4, 5-trihydroxybenzoate-Implication in development of radiomitigator. PMC. 29

-

In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. 30

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'. PubMed. 8

-

Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. Source Not Available. 31

-

Ethylene Induction of Non-Enzymatic Metabolic Antioxidants in Matricaria chamomilla. Source Not Available. 32

-

Ethyl-p-methoxycinnamate Isolated From Kaempferia Galanga Inhibits Inflammation by Suppressing interleukin-1, Tumor Necrosis factor-α, and Angiogenesis by Blocking Endothelial Functions. PubMed. 6

-

Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. PMC. 7

-

NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. 33

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. 4

-

ethyl 3,4-dihydroxybenzoate anti-inflammatory effects vs standard treatments. Smolecule. 34

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echa.europa.eu [echa.europa.eu]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. RIFM fragrance ingredient safety assessment, ethyl 2-methoxybenzoate, CAS Registry Number 7335-26-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. femaflavor.org [femaflavor.org]

- 21. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 22. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 23. Metabolism and disposition of 2-ethylhexyl-p-methoxycinnamate following oral gavage and dermal exposure in Harlan Sprague Dawley rats and B6C3F1/N mice and in hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. PubChemLite - Ethyl 2-hydroxy-3-methoxypropanoate (C6H12O4) [pubchemlite.lcsb.uni.lu]

- 27. mdpi.com [mdpi.com]

- 28. Bot Verification [rasayanjournal.co.in]

- 29. Radiomodifying action, Pharmacokinetic and Biodistribution of Ethyl 3, 4, 5-trihydroxybenzoate-Implication in development of radiomitigator - PMC [pmc.ncbi.nlm.nih.gov]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pdf.smolecule.com [pdf.smolecule.com]

Technical Guide: Ethyl 2-hydroxy-3-methoxybenzoate as a Strategic Precursor

Topic: "Ethyl 2-hydroxy-3-methoxybenzoate" as a precursor in organic synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (CAS: 10259-17-3), also known as ethyl o-vanillate , is a specialized phenolic ester derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Unlike its ubiquitous isomer ethyl vanillate (4-hydroxy-3-methoxy), this ortho-isomer possesses a unique substitution pattern that makes it a critical scaffold for synthesizing fused heterocycles and specific pharmaceutical agents.

This guide details the synthetic utility of ethyl 2-hydroxy-3-methoxybenzoate, focusing on its role as a precursor for the antispasmodic drug Alibendol and its versatility in constructing 8-substituted chromone and benzofuran libraries.

Chemical Profile & Structural Significance[1][2][3]

| Property | Specification |

| IUPAC Name | Ethyl 2-hydroxy-3-methoxybenzoate |

| Common Name | Ethyl o-vanillate; Ethyl 3-methoxysalicylate |

| CAS Number | 10259-17-3 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Key Moiety | Ortho-hydroxy ester (Salicylate motif) with meta-methoxy group |

Structural Utility: The molecule features a "push-pull" electronic system. The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-ester carbonyl, activating the ring for electrophilic substitution at the C5 position (para to the hydroxyl). Simultaneously, the C3-methoxy group provides steric bulk and electron donation, directing subsequent cyclizations towards the formation of 8-methoxy-substituted heterocycles—a privileged scaffold in medicinal chemistry.

Core Synthesis: Preparation of the Precursor[1]

The synthesis of ethyl 2-hydroxy-3-methoxybenzoate is typically achieved via the oxidative esterification of o-vanillin, avoiding the need for the less accessible 3-methoxysalicylic acid starting material.

Protocol A: Oxidative Esterification (Catalytic Route)

This modern approach utilizes vanadium pentoxide (

-

Reagents: o-Vanillin (1.0 eq),

(0.05 eq), -

Conditions: Reflux (0-60°C controlled), 4-6 hours.

-

Mechanism: Peroxovanadium species oxidize the hemiacetal intermediate formed between the aldehyde and ethanol.

-

Yield: Typically 85-92%.

Protocol B: Classical Silver Oxide Oxidation

-

Reagents: o-Vanillin,

, Ethanol. -

Note: While historically significant (cited in early Alibendol patents), this method is less atom-efficient and more expensive than the vanadium route.

Primary Pharmaceutical Application: Synthesis of Alibendol

The most commercially significant application of ethyl 2-hydroxy-3-methoxybenzoate is its role as the key intermediate for Alibendol (an antispasmodic/choleretic agent). The synthesis exploits the activated C5 position for allylation.

Reaction Pathway[5][6][7][8][9][10][11][12]

-

Precursor Formation: o-Vanillin

Ethyl 2-hydroxy-3-methoxybenzoate. -

C-Allylation: The ester undergoes C-alkylation (or O-alkylation followed by Claisen rearrangement) with allyl bromide to introduce a 2-propenyl group at the C5 position.

-

Amidation: The ethyl ester is converted to the hydroxyethyl amide via nucleophilic acyl substitution with ethanolamine.

Experimental Workflow: Alibendol Synthesis

Step 1: C5-Allylation

-

Reactants: Ethyl 2-hydroxy-3-methoxybenzoate, Allyl bromide,

(base). -

Solvent: Acetone or DMF.

-

Conditions: Reflux for 12-24 hours.

-

Product: Ethyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate.

-

Technical Insight: The para position to the hydroxyl (C5) is highly nucleophilic. While O-alkylation is a competing reaction, high temperatures and specific bases favor the thermodynamic C-alkylated product (or facilitate the Claisen rearrangement if O-allylation occurs first).

Step 2: Amidation

-

Reactants: C5-Allyl intermediate, Ethanolamine (excess).

-

Conditions: Heat to 100-110°C (neat or in high-boiling solvent like toluene).

-

Purification: Crystallization from benzene/ethanol.

-

Final Product: Alibendol (2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide).

Figure 1: Linear synthetic pathway for Alibendol utilizing Ethyl 2-hydroxy-3-methoxybenzoate as the central pivot.

Divergent Applications: Heterocycle Construction

Beyond Alibendol, this precursor is invaluable for generating 8-methoxy-chromones and benzofurans , which are scaffolds for flavonoid analogs and kinase inhibitors.

A. Synthesis of 8-Methoxy-chromones

The ortho-hydroxy ester moiety is a classic setup for the Kostanecki-Robinson reaction or Claisen condensations.

-

Mechanism: Condensation of the acetylated phenol (or reaction with an external active methylene) followed by cyclization.

-

Target: 8-Methoxy-4-chromanone.

-

Significance: The 8-methoxy group (derived from the 3-methoxy of the precursor) often enhances metabolic stability and bioavailability in flavonoid drugs compared to their unsubstituted analogs.

B. Synthesis of Benzofurans

-

Pathway: O-alkylation of the phenol with

-halo ketones or esters, followed by intramolecular aldol condensation (Rap-Stoermer type cyclization). -

Target: 7-Methoxybenzofuran-2-carboxylates.

Figure 2: Divergent synthetic utility of the precursor in medicinal chemistry.

Safety & Handling

-

Hazards: Ethyl 2-hydroxy-3-methoxybenzoate is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Storage: Store in a cool, dry place. The phenolic hydroxyl group makes it susceptible to oxidation over long periods; inert atmosphere (Ar/N2) is recommended for long-term storage.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Ethyl 2-hydroxy-3-methoxybenzoate

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Ethyl 2-hydroxy-3-methoxybenzoate, a significant aromatic ester in the landscape of organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations underpinning the laboratory-scale production and validation of this compound.

Introduction and Significance

Ethyl 2-hydroxy-3-methoxybenzoate, also known as o-Vanillic acid ethyl ester, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an ethyl ester on a benzene ring, provides multiple reactive sites for further chemical transformations. Understanding its synthesis and characterization is crucial for its effective utilization in research and development. A Korean patent describes its use as an intermediate in the synthesis of Alibendol, a choleretic and antispasmodic drug, highlighting its relevance in medicinal chemistry[1].

Synthesis Methodology: Esterification of 2-hydroxy-3-methoxybenzaldehyde

The synthesis of Ethyl 2-hydroxy-3-methoxybenzoate can be effectively achieved through the direct esterification of 2-hydroxy-3-methoxybenzaldehyde. A notable method involves the use of silver oxide as a promoter for the reaction between the aldehyde and ethanol[1]. This approach is advantageous as it proceeds under relatively mild conditions.

Causality of Experimental Choices

The selection of 2-hydroxy-3-methoxybenzaldehyde as the starting material is strategic due to its commercial availability and the presence of the key functional groups. The use of silver oxide (Ag₂O) as a mild oxidizing agent and a promoter for esterification is a key aspect of this synthesis. It facilitates the conversion of the aldehyde to a carboxylic acid derivative in situ, which then undergoes esterification with ethanol. This one-pot approach enhances the efficiency of the synthesis.

Detailed Experimental Protocol

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Anhydrous Ethanol (EtOH)

-

Silver (I) oxide (Ag₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde in an excess of anhydrous ethanol.

-

To this solution, add silver (I) oxide in a stoichiometric amount.

-

The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solid silver residues are removed by filtration.

-

The ethanolic solution is concentrated under reduced pressure to yield the crude product.

-

The crude product is then subjected to a workup procedure involving extraction with diethyl ether and washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 2-hydroxy-3-methoxybenzoate.

Isolation and Purification

Purification of the crude product is essential to obtain Ethyl 2-hydroxy-3-methoxybenzoate of high purity, suitable for subsequent applications. Column chromatography is the method of choice for this purpose.

Column Chromatography Protocol

-

A silica gel column is prepared using a slurry of silica gel in a non-polar solvent such as hexane.

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is then carefully loaded onto the top of the prepared column.

-

The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from any unreacted starting material and byproducts.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure Ethyl 2-hydroxy-3-methoxybenzoate are combined, and the solvent is removed under reduced pressure to yield the purified product as a solid.

Analytical Characterization

The identity and purity of the synthesized Ethyl 2-hydroxy-3-methoxybenzoate are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.34 | Triplet (t) | 3H | -CH₂CH ₃ |

| 3.86 | Singlet (s) | 3H | -OCH ₃ |

| 4.32 | Quartet (q) | 2H | -CH ₂CH₃ |

| 6.74 | Triplet (t) | 1H | Aromatic CH |

| ~7.1-7.4 | Multiplet (m) | 2H | Aromatic CH |

| ~10.5 | Singlet (s) | 1H | Ar-OH |

Note: The exact chemical shifts for the aromatic protons may vary slightly. The provided data from a research article confirms the key proton signals for the ethyl and methoxy groups[2].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 2-hydroxy-3-methoxybenzoate (C₁₀H₁₂O₄), the expected molecular weight is 196.20 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 196.

Visualization of the Synthesis and Characterization Workflow

Caption: Workflow for the synthesis, purification, and characterization of Ethyl 2-hydroxy-3-methoxybenzoate.

Conclusion

This guide has detailed a reliable method for the synthesis, isolation, and characterization of Ethyl 2-hydroxy-3-methoxybenzoate. The presented protocols and analytical data provide a solid foundation for researchers and scientists working with this versatile chemical intermediate. The self-validating nature of the described workflow, from synthesis to comprehensive characterization, ensures the integrity of the final product for its intended applications in organic synthesis and drug development.

References

- Du, Z.-T., Lu, J., Yu, H.-R., & Xu, Y. (2010). A facile demethylation of ortho substituted aryl methyl ethers promoted by AlCl3. Journal of Chemical Research, 2010(4), 222–227.

- Process for preparing Alibendol. (2004). KR20040038526A.

Sources

Ethyl 2-hydroxy-3-methoxybenzoate: Structural Dynamics, Synthetic Utility, and Applications in Gastrointestinal Therapeutics

[label="

Finalizing Data and Citations

I'm now integrating external sources for precise data, ensuring all references are correct and formatted. I'm finalizing the structure, including the executive summary, physicochemical profiling, and detailed synthetic pathways. This means reformatting the references in the appropriate format and linking them to their original sources. The final guide will include the synthetic steps for Ethyl 2-hydroxy-3-methoxybenzoate, and a step-by-step Alibendol synthesis.

Executive Summary

As a Senior Application Scientist navigating the complexities of medicinal chemistry and organic synthesis, I approach Ethyl 2-hydroxy-3-methoxybenzoate (often referred to as ethyl ortho-vanillate) not merely as a static chemical entity, but as a highly orchestrated manipulation of electronic and steric environments. This compound serves a dual mandate in modern chemistry: it is a high-value, critical intermediate in the synthesis of the active pharmaceutical ingredient (API) Alibendol [1], and it acts as a robust model substrate for advanced methodological studies, such as Lewis acid-mediated selective demethylation[2].

This technical guide deconstructs the physicochemical profiling, synthetic workflows, and downstream pharmacological relevance of Ethyl 2-hydroxy-3-methoxybenzoate, providing a self-validating framework for researchers in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of Ethyl 2-hydroxy-3-methoxybenzoate is fundamentally rooted in its structural arrangement. The presence of a hydroxyl group at the 2-position and a methoxy group at the 3-position relative to the ethyl ester creates a highly specific hydrogen-bonding network. This ortho-hydroxyl configuration is critical; it not only stabilizes the molecule but also strongly directs subsequent electrophilic aromatic substitutions (such as allylation) to the 5-position, a necessary step in downstream API synthesis[1].

Table 1: Physicochemical and Structural Properties

| Parameter | Specification / Value |

| IUPAC Name | Ethyl 2-hydroxy-3-methoxybenzoate |

| CAS Number | 35030-98-9[3] |

| Molecular Formula | C10H12O4[3] |

| Molecular Weight | 196.20 g/mol [3] |

| Synonyms | 3-Hydroxy-m-anisic acid ethyl ester; Ethyl ortho-vanillate[3] |

| Key Structural Features | Ortho-hydroxyl group (directing agent); Ethyl ester (protecting/leaving group) |

Application in Drug Development: The Alibendol Pathway

The most prominent industrial application of Ethyl 2-hydroxy-3-methoxybenzoate is its role as the foundational building block for Alibendol (2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide)[1]. Alibendol exhibits significant biological activity as an antispasmodic and choleretic agent, utilized to alleviate muscle spasms in the gastrointestinal tract and promote bile secretion[4]. Furthermore, it has demonstrated multifaceted mechanisms, including the inhibition of tubulin polymerization in parasitic models and modulation of cyclooxygenase (COX) enzymes[5].

Synthetic Cascade Visualization

Figure 1: Traditional synthetic cascade of Alibendol utilizing Ethyl 2-hydroxy-3-methoxybenzoate.

Step-by-Step Methodology: Oxidative Esterification

To synthesize the title compound, we employ a highly controlled oxidative esterification.

-

Reagent Preparation: Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Introduce silver oxide (Ag₂O) to the solution[1].

-

Causality & Logic: Ag₂O acts as a mild, selective oxidant. It facilitates the direct conversion of the aldehyde to an ethyl ester in the presence of ethanol without over-oxidizing or disrupting the sensitive ortho-phenolic hydroxyl group. Stronger oxidants would risk quinone formation.

-

-

Reaction Progression: Stir the mixture under reflux conditions. Monitor via TLC until the starting aldehyde is fully consumed.

-

Filtration: Filter the mixture through a Celite pad to remove silver residues.

-

Causality & Logic: Complete removal of heavy metal particulates is mandatory to prevent downstream catalytic poisoning or unwanted side reactions during the subsequent allylation step.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield pure Ethyl 2-hydroxy-3-methoxybenzoate.

Table 2: Pharmacokinetic Profile of Downstream API (Alibendol)

Understanding the end-goal of the synthesis validates the necessity of high-purity intermediates. Below is the pharmacokinetic profile of Alibendol synthesized via this route.

| Pharmacokinetic Parameter | Value (Human Plasma, HPLC-UV)[4] |

| Cmax (Maximum Concentration) | 5.82 ± 1.40 μg/mL |

| T1/2 (Half-life) | 1.47 ± 0.43 h |

| AUC(0-t) (Area Under Curve) | 10.62 ± 2.40 μg·h/mL |

| Primary Clinical Indication | Antispasmodic and Choleretic (Digestive Disorders) |

Methodological Utility in Organic Synthesis

Beyond drug manufacturing, Ethyl 2-hydroxy-3-methoxybenzoate is a critical substrate in organic methodology, particularly in the study of selective demethylation of ortho-substituted aryl methyl ethers[2]. Standard demethylation often requires harsh conditions (e.g., BBr₃) that can cleave esters. However, utilizing Aluminum Chloride (AlCl₃) allows for precise, chemoselective cleavage.

Demethylation Workflow Visualization